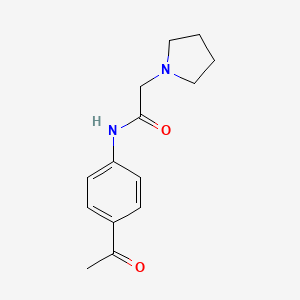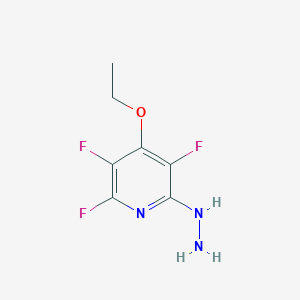![molecular formula C17H17ClN4O6S B11090424 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dinitrophenyl)-2-methylpiperazine](/img/structure/B11090424.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dinitrophenyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dinitrophenyl)-2-methylpiperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with chlorophenylsulfonyl and dinitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dinitrophenyl)-2-methylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-dinitrophenylhydrazine to form an intermediate, which is then reacted with 2-methylpiperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dinitrophenyl)-2-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dinitrophenyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dinitrophenyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-[(4-{4-[(4-chlorophenyl)sulfonyl]phenyloxy}phenyl)sulfonyl]benzene
- 4-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl]-1-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazinone
- 2-[(4-chlorophenyl)sulfonyl]-1-phenylethanone .
Uniqueness
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dinitrophenyl)-2-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H17ClN4O6S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(2,4-dinitrophenyl)-2-methylpiperazine |
InChI |
InChI=1S/C17H17ClN4O6S/c1-12-11-19(16-7-4-14(21(23)24)10-17(16)22(25)26)8-9-20(12)29(27,28)15-5-2-13(18)3-6-15/h2-7,10,12H,8-9,11H2,1H3 |
InChI Key |
MBTWNFNHVVVXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methylphenyl)sulfonyl]-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11090345.png)
![Methyl (3alpha,12alpha)-12-hydroxy-3-[(phenylcarbonyl)oxy]cholan-24-oate](/img/structure/B11090353.png)
![N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B11090365.png)
![(5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11090368.png)
![Butane-1,4-diyl bis[2,7,7-trimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B11090372.png)

![3-ethyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11090379.png)
![1,1-bis(4-methylphenyl)-2-{[(E)-phenylmethylidene]amino}ethanol](/img/structure/B11090387.png)

![1-{[(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl](4-methoxyphenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11090410.png)

![N-[1-{[2-(3,4-dimethylphenoxy)ethyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide](/img/structure/B11090420.png)


